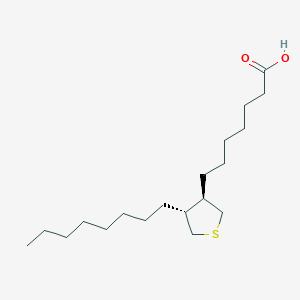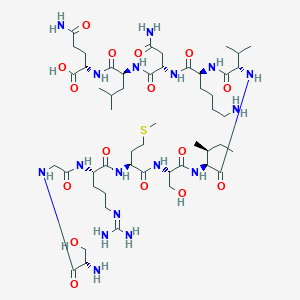![molecular formula C15H10ClNO4 B055607 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid CAS No. 113994-39-1](/img/structure/B55607.png)
4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves microwave-assisted reactions, offering an eco-friendly approach with benefits like reduced solvent use and low energy consumption. For instance, microwave-accelerated reactions have been used to synthesize alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, demonstrating the efficiency of this method in producing complex heterocycles (Rodríguez et al., 2011).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing details about intermolecular interactions and molecular conformation (Hu Yang, 2009).
Chemical Reactions and Properties
Research into furo[3,2-c]pyridines and their N-oxides has shown a range of chemical reactions, including N-amination and cycloaddition, illustrating the reactivity and versatility of these structures (Bencková & Krutošíková, 1999). Such studies highlight the compound's potential for further functionalization and application in synthesis.
Physical Properties Analysis
The analysis of physical properties, such as solubility and melting points, is crucial for understanding the compound's behavior in various conditions. However, specific studies on 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid's physical properties were not found in the available literature, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties of related compounds, including their acid dissociation constants and reactivity towards different chemical reagents, have been explored to understand their potential in pharmaceuticals and materials science. For example, the synthesis and characterization of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate revealed insights into its acid dissociation constants and antimicrobial activity (Nural et al., 2018).
Scientific Research Applications
Wastewater Treatment
Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry Researchers highlight the challenges and solutions in treating high-strength wastewater containing toxic pollutants from pesticide production. Biological processes and granular activated carbon have been identified as effective methods for removing a wide range of compounds, potentially applicable for related complex organic molecules like the one (Goodwin, Carra, Campo, & Soares, 2018).
Drug Synthesis
Functional Chemical Groups for CNS Acting Drugs Exploration of functional chemical groups in heterocycles highlights the synthesis of compounds with central nervous system activity. This includes detailed analysis on how specific structures can lead to varying pharmacological effects, which may offer insights into designing new drugs with specific targets (Saganuwan, 2017).
Chemical Toxicity and Environmental Impact
Toxicity of Chlorinated Hydrocarbons and Related Compounds Investigations into the environmental and health impacts of chlorinated hydrocarbons, providing essential context on managing and mitigating risks associated with the use of complex chlorinated organic molecules in various industries (Kimbrough, 1972).
Chemical Reactions and Applications
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
This review offers a comprehensive look at the reactions of certain furanones with various nucleophiles, demonstrating the versatility of these compounds in creating a range of chemical products. Such insights could be instrumental in developing novel synthetic routes for related compounds (Kamneva, Anis’kova, & Egorova, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-7-11(14(18)19)12(8-4-2-3-5-9(8)16)13-10(17-7)6-21-15(13)20/h2-5H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXNWIVLNOEFFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558283 |
Source


|
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid | |
CAS RN |
113994-39-1 |
Source


|
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
